6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a thiadiazole ring, and various functional groups such as chloro, methyl, and phenylprop-2-en-1-yl sulfanyl. The compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as sulfuric acid or p-toluenesulfonic acid, and reagents like thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-formyl-7-methylchromone: A related compound with a similar chromene core but different functional groups.
6-chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: Another chromene derivative with a nitrile group instead of the carboxamide.
2-amino-1,3,4-oxadiazole derivatives: Compounds with a similar thiadiazole ring but different substituents.
Uniqueness
The uniqueness of 6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C22H16ClN3O3S2 |
---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
6-chloro-7-methyl-4-oxo-N-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C22H16ClN3O3S2/c1-13-10-18-15(11-16(13)23)17(27)12-19(29-18)20(28)24-21-25-26-22(31-21)30-9-5-8-14-6-3-2-4-7-14/h2-8,10-12H,9H2,1H3,(H,24,25,28)/b8-5+ |
InChI Key |
UOCBMEGQBWSZOG-VMPITWQZSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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